molecular formula C22H16INO3 B11554002 (4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11554002
M. Wt: 469.3 g/mol
InChI Key: VVPFKTQRHBRGHO-UYRXBGFRSA-N
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Description

(4Z)-4-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-(3-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that combines an oxazole ring with ethoxynaphthalene and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-(3-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxynaphthalene group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the iodophenyl group: This can be done using a halogenation reaction, where iodine is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxynaphthalene moiety.

    Reduction: Reduction reactions can target the oxazole ring or the iodophenyl group.

    Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions typically involve strong bases or nucleophiles.

Major Products

    Oxidation: Products may include oxidized derivatives of the ethoxynaphthalene group.

    Reduction: Reduced forms of the oxazole ring or deiodinated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential interactions with biological macromolecules can be studied. It may serve as a probe for understanding enzyme mechanisms or as a ligand in receptor studies.

Medicine

The compound’s structure suggests potential pharmacological activities. It could be investigated for its effects on specific biological pathways, potentially leading to the development of new therapeutic agents.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (4Z)-4-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-(3-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethoxynaphthalene and iodophenyl groups may facilitate binding to specific sites, while the oxazole ring could participate in catalytic or inhibitory activities.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-(3-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-(3-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

Compared to similar compounds, (4Z)-4-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-(3-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to the presence of the iodophenyl group, which can undergo unique substitution reactions. Additionally, the ethoxynaphthalene moiety provides distinct electronic properties that can influence the compound’s reactivity and interactions.

Properties

Molecular Formula

C22H16INO3

Molecular Weight

469.3 g/mol

IUPAC Name

(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C22H16INO3/c1-2-26-20-11-10-14-6-3-4-9-17(14)18(20)13-19-22(25)27-21(24-19)15-7-5-8-16(23)12-15/h3-13H,2H2,1H3/b19-13-

InChI Key

VVPFKTQRHBRGHO-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)I

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)I

Origin of Product

United States

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